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Abstract

Candidalysin is a cytolytic peptide toxin secreted by the opportunistic fungal pathogen Candida
albicans. As the first identified peptide toxin in any human fungal pathogen, it represents a
critical virulence factor, mediating host cell damage and orchestrating innate immune
responses during mucosal infections.[1][2][3] This technical guide provides a comprehensive
overview of candidalysin, detailing its molecular origins, peptide sequence, structure, and
mechanism of action. It outlines the key signaling pathways it triggers in host epithelial cells
and provides detailed protocols for its study, aiming to equip researchers and drug
development professionals with the core knowledge required to investigate this important
molecule.

Molecular Biology and Structure of Candidalysin
The ECE1 Gene and Precursor Protein

Candidalysin originates from a larger 271-amino acid precursor protein, Ecelp, which is
encoded by the ECE1 (Extent of Cell Elongation 1) gene.[2][4][5] The expression of ECEL is
strongly upregulated during the yeast-to-hypha transition, a key morphological switch
associated with C. albicans virulence.[4][6][7] The Ecelp polypeptide consists of a signal
peptide followed by eight tandem peptide repeats.[1][4][5]
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Post-Translational Processing

The maturation of candidalysin is a multi-step enzymatic process occurring within the Golgi
complex.[8]

o Kex2p Cleavage: The endoproteinase Kex2p first cleaves the Ecelp proprotein at specific
lysine-arginine (KR) motifs that flank the peptide segments.[2][8] This releases eight distinct
peptides, including the immature form of candidalysin (Ece1p62-93).[8]

o Kexl1p Trimming: The carboxypeptidase Kex1p then removes the C-terminal arginine residue
from the immature peptide to produce the final, mature 31-amino acid candidalysin toxin
(also designated Ecel-11162-92K).[2][8]

This sequential processing is critical; strains with mutations in the key cleavage sites are
unable to produce mature candidalysin and exhibit attenuated virulence.[8]

Peptide Sequence and Structural Features

Mature candidalysin is a 31-amino acid peptide.[2][6] Its structure is characterized as an
amphipathic a-helix, a feature common to many membrane-active peptides.[2][9][10] This
structure, with distinct hydrophobic and hydrophilic faces, is crucial for its ability to interact with
and disrupt host cell membranes.[8] Recent studies have also identified sequence variants of
candidalysin in different clinical isolates of C. albicans and in related species such as C.
dubliniensis and C. tropicalis.[11][12][13]

| Table 1: Amino Acid Sequences of Candidalysin Variants | | :--- | :--- | | Species | Sequence | |
Candida albicans (SC5314) | SIIGIIMGILGNIPQVIQIIMSIVKAFKGNK[6][13] | | Candida
dubliniensis | SIGILTAILNNVPQIINVITTIIKSITGNK][14] | | Candida tropicalis |
ISFAGIVSSIINQLPSIIQIGNIIKAGLVK[14] |

Biophysical analysis using circular dichroism spectroscopy confirms that candidalysin and its
variants adopt a predominantly a-helical secondary structure.[10][13]

Mechanism of Action and Cellular Effects

Candidalysin's primary function is to damage host epithelial cell membranes, a process that
underpins C. albicans pathogenicity.[1][15][16]
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Membrane Intercalation and Pore Formation

The amphipathic nature of candidalysin facilitates its insertion into the plasma membrane of
host cells.[2] Recent evidence suggests a unique mechanism of action where candidalysin first
self-assembles into polymers and loops in solution before inserting into the membrane to form
pores.[17][18] This pore formation disrupts the osmotic integrity of the cell, leading to a
cascade of downstream events.[19]

Induction of Cell Damage and lon Influx

The formation of pores in the host membrane leads to two hallmark events:

» Lactate Dehydrogenase (LDH) Release: The loss of membrane integrity allows cytosolic
components, such as the enzyme LDH, to leak into the extracellular space. This release is a
quantifiable marker of cytotoxicity.[2][15]

e Calcium (Ca?*) Influx: The pores create a conduit for a rapid influx of extracellular calcium
ions into the cell.[1][15][16] This Caz* influx acts as a critical second messenger, initiating

host cell signaling responses.[9]

| Table 2: Quantitative Effects of C. albicans Candidalysin on Epithelial Cells | | :--- | :--- | - | |
Effect | Concentration Range | Observation | | Immune Activation | 1.5 - 15 pM | Induction of c-
Fos and cytokine release (G-CSF, GM-CSF) without significant cell lysis.[1] | | Cytotoxicity | 60 -
70 uM | High levels of LDH release, indicating significant membrane damage.[1][14][20] | |
Cytokine Release (Damage-Associated) | 70 uM | Induction of damage-associated cytokines
like IL-1a and IL-6.[1] |

Host Signaling Pathway Activation

Beyond direct physical damage, candidalysin is a potent activator of innate immune signaling
pathways in epithelial cells, primarily through the epidermal growth factor receptor (EGFR) and
mitogen-activated protein kinase (MAPK) cascades.[3][15][21]

EGFR-ERK Pathway

The influx of Ca2* triggered by candidalysin indirectly activates matrix metalloproteinases,
which cleave and release EGFR ligands.[9] This leads to the activation of EGFR, which initiates
the extracellular signal-regulated kinase (ERK1/2) MAPK pathway.[9][21] This cascade results
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in the phosphorylation of MAPK Phosphatase 1 (MKP1) and the activation of the transcription
factor c-Fos, culminating in the production of pro-inflammatory cytokines and chemokines such
as G-CSF and GM-CSF.[2][9][22]

p38 MAPK Pathway

In parallel, candidalysin activates the p38 MAPK pathway.[21] This activation appears to be
independent of the primary EGFR-ligand pathway and is triggered by upstream kinases.[22]
The p38 pathway is responsible for the activation of Heat Shock Protein 27 (Hsp27) and the
release of other cytokines, notably IL-6.[21][22]
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Caption: Signaling pathways activated by candidalysin in epithelial cells.
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Key Experimental Protocols

Investigating the effects of candidalysin requires a combination of biochemical, cell biology, and
biophysical assays.

Peptide Synthesis and Preparation

Candidalysin peptides are typically produced by standard solid-phase peptide synthesis
(SPPS) using Fmoc chemistry, followed by purification via high-performance liquid
chromatography (HPLC) to >95% purity.[14][17][23][24] Lyophilized peptide stocks are
reconstituted in sterile water, aliquoted, and stored at -80°C.

LDH Cytotoxicity Assay

This assay quantifies cell membrane damage by measuring the release of lactate
dehydrogenase (LDH) from lysed cells.

Cell Seeding: Seed epithelial cells (e.g., TR146 oral epithelial cells) in a 96-well plate and
grow to confluence.

o Treatment: Replace the medium with fresh medium containing various concentrations of
candidalysin (e.g., 1 uM to 70 uM) and a vehicle control (water). Include a maximum lysis
control (e.g., Triton X-100).

¢ Incubation: Incubate for a defined period (e.g., 24 hours) at 37°C, 5% CO..
o Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

o LDH Measurement: Measure LDH activity in the supernatant using a commercially available
kit (e.g., Cytox 96 Non-Radioactive Cytotoxicity Assay, Promega) according to the
manufacturer's instructions, reading absorbance at the appropriate wavelength.[1]

o Calculation: Calculate percentage cytotoxicity relative to the maximum lysis control.

Western Blot for Signaling Pathway Activation

This technique detects the activation (e.g., phosphorylation) of key signaling proteins.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8787473/
https://elifesciences.org/articles/75490
https://www.researchgate.net/publication/356183479_The_C_albicans_virulence_factor_Candidalysin_polymerizes_in_solution_to_form_membrane_pores_and_damage_epithelial_cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC9522247/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4851236/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1172503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Cell Seeding and Starvation: Seed epithelial cells in 6-well plates. Once confluent, serum-
starve the cells for several hours to reduce basal signaling.

o Treatment: Treat cells with candidalysin (e.g., 15 puM) for short time points (e.g., 0, 15, 30,
60, 120 minutes).

e Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and
phosphatase inhibitors.

» Quantification: Determine protein concentration using a BCA assay.

o Electrophoresis and Transfer: Separate 20 ug of protein lysate per lane on an SDS-PAGE
gel and transfer to a PVDF membrane.

e Immunobilotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary
antibodies against phosphorylated proteins (e.g., anti-p-MKP1, anti-p-ERK) and total
proteins or a loading control (e.g., anti-GAPDH). Follow with HRP-conjugated secondary
antibodies.

» Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an
imaging system.

Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of the peptide.[10]

o Sample Preparation: Prepare a solution of candidalysin (e.g., 0.1-0.2 mg/mL) in a suitable
buffer, such as 10 mM sodium phosphate. To mimic a membrane environment, 50%
trifluoroethanol (TFE) can be included.

o Measurement: Place the sample in a quartz cuvette with a 1 mm path length.

o Data Acquisition: Record CD spectra from approximately 190 to 260 nm at room temperature
using a CD spectrometer.

e Analysis: Analyze the resulting spectrum. A characteristic a-helical structure will show distinct
negative bands at ~208 nm and ~222 nm.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/36008664/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1172503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Seed Epithelial Cells
(e.g., TR146 in 96-well plates)

'

Treat Cells with Candidalysin
(Concentration Gradient)

'

Incubate (24h at 37°C)

Prepare Candidalysin Stock

1
l
i For Western Blot
1
1
Evarallel Assvs
Collect Supernatant Lyse Remaining Cells

Perform LDH Assay> Perform ELISA/CBA Perform Western Blot
(Measure Absorbance (Measure Cytokines (for p-MKP1, c-Fos)

Data Analysis & Comparison

Click to download full resolution via product page

Caption: Workflow for assessing candidalysin's effect on epithelial cells.

Conclusion and Future Directions

Candidalysin has emerged as a quintessential virulence factor for Candida albicans, acting as
both a direct agent of cellular destruction and a potent modulator of host immunity.[3] Its well-
defined structure and mechanism of action make it an attractive target for novel antifungal
therapies. Future research will likely focus on developing inhibitors that can block its
oligomerization, membrane insertion, or interaction with host cell receptors.[17][18]
Furthermore, understanding the diversity of candidalysin variants and their differential activities
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may provide crucial insights into the varied pathogenic potential of different Candida strains

and species.[11] The protocols and data presented in this guide serve as a foundational

resource for professionals dedicated to advancing our understanding and therapeutic targeting

of this critical fungal toxin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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